molecular formula C18H20N2O3S B2649150 N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide CAS No. 922058-97-7

N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide

Cat. No.: B2649150
CAS No.: 922058-97-7
M. Wt: 344.43
InChI Key: JKRLUDGFPXLBQG-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide is a synthetic compound featuring a tetrahydroquinolinone core substituted with a methyl group at the 1-position and a methanesulfonamide group at the 6-position. This compound has garnered attention for its role as an abscisic acid (ABA)-mimicking ligand, forming a ternary complex with the ABA receptor PYL2 and the protein phosphatase PP2C HAB1, as demonstrated in crystallographic studies (PDB ID: 4LGB) . Its structural design allows for selective modulation of plant stress-response pathways, making it a candidate for agricultural research.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-3-5-14(6-4-13)12-24(22,23)19-16-8-9-17-15(11-16)7-10-18(21)20(17)2/h3-6,8-9,11,19H,7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRLUDGFPXLBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide is a complex organic compound classified as a sulfonamide. This compound features a quinoline ring system, a sulfonamide group, and a tolyl group, which contribute to its diverse biological activities. The structure of this compound suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor and therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its ability to inhibit enzymes by mimicking natural substrates. Additionally, the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects such as antimicrobial and anticancer activities.

Enzyme Inhibition

Research indicates that this compound may function as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are often recognized for their antibacterial properties through the inhibition of bacterial dihydropteroate synthase. The unique structure of this compound may enhance its efficacy compared to traditional sulfonamides.

Anticancer Properties

Studies have explored the anticancer potential of quinoline derivatives, including this compound. The quinoline ring is known for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Due to the presence of the sulfonamide group, it may demonstrate activity against a range of bacterial pathogens. This aspect is particularly relevant in the context of rising antibiotic resistance.

Case Studies and Experimental Data

Several studies have reported on the biological activity of related compounds and their mechanisms:

  • Enzyme Inhibition Studies : A study indicated that similar compounds effectively inhibit dihydropteroate synthase with IC50 values in the low micromolar range. Although specific data for this compound is limited, it is reasonable to hypothesize similar activity based on structural similarities.
  • Anticancer Activity : In vitro assays demonstrated that quinoline derivatives can induce apoptosis in cancer cells through various pathways including DNA damage response . The specific impact of this compound on cancer cell lines remains an area for further exploration.
  • Antimicrobial Efficacy : Preliminary tests have shown that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The exact spectrum of activity for this compound requires detailed testing.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamideSimilar structure without tolyl groupModerate enzyme inhibition
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamideContains propoxy instead of tolylAnticancer properties reported

Scientific Research Applications

Anticancer Activity

Research indicates that N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide and its derivatives exhibit significant anticancer properties. The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. This mechanism has been observed in various cancer cell lines, including breast and colon cancers.
Cancer Type IC50 Value (µM) Reference
MCF-7 (Breast)15
HT-29 (Colon)20

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage.

  • Case Study : In vitro studies demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures by approximately 30%, indicating its potential for treating neurodegenerative diseases.

Targeting Specific Receptors

The compound's structure allows it to interact with specific molecular targets, such as enzymes or receptors involved in various biological processes. The biphenyl group enhances its binding affinity to hydrophobic pockets within these targets.

Potential as an Antimicrobial Agent

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against certain bacterial strains in vitro.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli50
S. aureus25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound (S)-35 and (R)-35 These enantiomers, described in , share the tetrahydroquinolinone scaffold but differ in their substituents. The 6-position is substituted with a thiophene-2-carboximidamide group, and the 1-position includes a methylpyrrolidinyl ethyl chain. Key distinctions include:

  • Functional groups : The target compound’s methanesulfonamide group contrasts with the thiophene carboximidamide in (S)-35/(R)-33.
  • Chirality : (S)-35 and (R)-35 exhibit enantiomer-specific optical rotations ([α]²⁵₅₈₉ = −18.0° vs. undetermined for the target compound) and were resolved via chiral SFC with >99% enantiomeric purity .
  • Biological targets : While the target compound binds ABA receptors, (S)-35 and (R)-35 lack disclosed targets but may target neurological or enzymatic pathways due to their pyrrolidine and thiophene motifs.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Substituents Biological Target
Target Compound C₁₈H₂₀N₂O₃S 344.43 Not reported 4-Methylphenyl methanesulfonamide ABA receptors PYL2/HAB1
(S)-35/(R)-35 C₂₁H₂₉N₄S 369.2 Not reported Thiophene-2-carboximidamide Undisclosed
Baxdrostat C₂₂H₂₅N₃O₂ 363.45 1428652-17-8 Propionamide Undisclosed (safety data)

Q & A

Q. What are the key synthetic pathways for N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-1-(4-Methylphenyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves two primary steps: (1) Formation of the sulfonamide group via reaction of a precursor (e.g., (4-methylphenyl)methanesulfonyl chloride) with an amine-containing tetrahydroquinolinone derivative, and (2) coupling under basic conditions (e.g., K₂CO₃ in acetone) to ensure nucleophilic substitution. Optimization includes:
  • Temperature control : Maintaining 0–5°C during sulfonation to prevent side reactions .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling reactions to improve yield .
  • Solvent choice : Dichloromethane (DCM) or acetone for solubility and reactivity .

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methyl group at N1 in the tetrahydroquinolinone ring appears as a singlet at δ 3.2–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ at m/z 385.12) .
  • X-ray crystallography : For absolute configuration determination if chiral centers are present .
  • HPLC-PDA : Purity assessment using Chromolith® columns with UV detection at 254 nm .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to potential release of sulfonyl chloride vapors, which are irritants .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer :
  • Assay standardization : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and enzyme concentrations (e.g., 10 nM for kinase assays) .
  • Purity validation : Re-test the compound after purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to exclude impurities >95% .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogenated aryl groups) using Suzuki-Miyaura cross-coupling .
  • Computational modeling : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
  • Biological testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) to correlate substituents with IC₅₀ values .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Deuterated solvent calibration : Use DMSO-d₆ or CDCl₃ consistently to avoid solvent-induced shift variations .
  • 2D NMR techniques : Employ HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing quinolinone carbonyls from sulfonamide sulfurs) .
  • Collaborative validation : Cross-check data with independent labs using identical instrumentation (e.g., 500 MHz NMR) .

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